molecular formula C9H20N2O B13015220 N-[4-(dimethylamino)butyl]oxetan-3-amine

N-[4-(dimethylamino)butyl]oxetan-3-amine

Cat. No.: B13015220
M. Wt: 172.27 g/mol
InChI Key: PJAGFYVSHRBFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)butyl]oxetan-3-amine (CAS 1342170-22-2) is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This molecule features an oxetane ring, a four-membered cyclic ether, and a dimethylaminobutyl side chain. Oxetanes are valued in medicinal and synthetic chemistry as versatile building blocks. The 3-aminooxetane moiety, in particular, is recognized as a useful scaffold in pharmaceutical research for its potential to influence the physicochemical properties of a molecule . The compound integrates a tertiary amine, which can serve as a solubilizing group and a weak base, with the strained oxetane ring. While the precise applications for this specific derivative require further investigation by the researcher, compounds with similar structural features are often employed in the synthesis of more complex molecules, including potential pharmaceutical candidates and chemical probes . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(oxetan-3-yl)butane-1,4-diamine

InChI

InChI=1S/C9H20N2O/c1-11(2)6-4-3-5-10-9-7-12-8-9/h9-10H,3-8H2,1-2H3

InChI Key

PJAGFYVSHRBFHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCNC1COC1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of N 4 Dimethylamino Butyl Oxetan 3 Amine

Strategies for the Construction of the Oxetan-3-amine Core

Synthesis of Oxetan-3-one Precursors

Oxetan-3-one is a key intermediate, and several synthetic routes have been developed for its preparation. These methods often start from readily available materials and proceed through various cyclization strategies.

One efficient method involves the gold-catalyzed intramolecular oxidation of propargylic alcohols. connectjournals.comorganic-chemistry.org This approach allows for the one-step synthesis of various oxetan-3-ones from easily accessible starting materials and can be performed under mild, open-flask conditions. connectjournals.comorganic-chemistry.org The reaction is believed to proceed through an α-oxo gold carbene intermediate. connectjournals.com

Another common strategy is the oxidation of oxetan-3-ol. A high-yielding process utilizes N-chlorosuccinimide (NCS) as the oxidant in the presence of a catalyst such as N-tert-butylbenzenesulfinamide in dichloromethane (B109758). chemicalbook.com This method provides oxetan-3-one in excellent yield after a simple workup. chemicalbook.com

Furthermore, oxetan-3-one can be synthesized from 2,2-bis(bromomethyl)propane-1,3-diol. This involves a cyclization reaction to form a 3,3-disubstituted oxetane (B1205548), which can then be converted to the target ketone. connectjournals.com

A summary of selected synthetic routes to oxetan-3-one is presented in the table below.

Starting MaterialReagents and ConditionsProductYieldReference
Propargyl alcoholGold catalyst, oxidantOxetan-3-oneGood connectjournals.comorganic-chemistry.org
Oxetan-3-olN-chlorosuccinimide, N-tert-butylbenzenesulfinamide, 1,8-diazabicyclo[5.4.0]undec-7-ene, dichloromethaneOxetan-3-one93% chemicalbook.com
2,2-Bis(bromomethyl) propane-1,3-diolSodium ethoxide, then oxidation(3-(aryloxymethyl) oxetan-3-yl) methanol (B129727) derivatives- connectjournals.com

Amination Reactions for Oxetan-3-amine Formation

The conversion of oxetan-3-one to oxetan-3-amine is typically achieved through reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction to the desired amine.

A widely used method for reductive amination employs sodium triacetoxyborohydride (B8407120) as the reducing agent. masterorganicchemistry.com This reagent is mild and selective, allowing for the efficient conversion of oxetan-3-one and a primary amine to the corresponding secondary amine. Other reducing agents like sodium cyanoborohydride can also be utilized. masterorganicchemistry.com The versatility of this reaction allows for the introduction of a wide array of substituents on the amine nitrogen. masterorganicchemistry.com

For the synthesis of the title compound, N-[4-(dimethylamino)butyl]oxetan-3-amine, this would involve the reaction of oxetan-3-one with N,N-dimethyl-1,4-butanediamine.

Asymmetric Synthesis of Chiral Oxetane Derivatives

The development of asymmetric methods to synthesize chiral oxetanes is of significant interest due to their potential applications in medicinal chemistry. One approach involves the use of chiral starting materials. For instance, enantiomerically enriched propargylic alcohols can be converted into chiral oxetan-3-ones with no apparent loss of enantiomeric excess. connectjournals.com

Another strategy is the asymmetric ring-opening of meso-oxetanes, which can provide access to highly functionalized chiral building blocks. sigmaaldrich.com This has been achieved using chiral Brønsted acids as catalysts.

Synthesis of the N-[4-(dimethylamino)butyl] Side Chain

The N-[4-(dimethylamino)butyl] side chain, chemically known as N,N-dimethyl-1,4-butanediamine, can be prepared through several synthetic routes.

Preparative Routes for 4-Dimethylaminobutylamine Scaffolds

A common method for the synthesis of N,N-dimethyl-1,4-butanediamine starts from 1,4-butanediamine. A two-step alkylation using a methylating agent like methyl iodide can be employed. To control the degree of methylation, a Boc-protection strategy can be used where one amine is selectively protected, the other is methylated, followed by deprotection and a second methylation. A more direct approach is the Eschweiler-Clarke reaction, where 1,4-butanediamine is reacted with excess formaldehyde (B43269) and formic acid to yield the desired dimethylated product.

Alternatively, N,N-dimethyl-1,4-butanediamine can be synthesized from 4-chloro-1-butanol. google.com This process involves a three-step sequence of oxidation, acetalization, and subsequent aminolysis with dimethylamine. An improved process starts from the sodium salt of 4-chloro-1-hydroxy butane (B89635) sulphonic acid, which is converted in two stages to 4-(N,N-dimethylamino)butanal dimethyl acetal, a precursor to the target diamine. asianpubs.org

Biochemical routes for the synthesis of 1,4-butanediamine (putrescine) have also been developed using engineered microorganisms. google.com This can then be chemically methylated to produce N,N-dimethyl-1,4-butanediamine.

A summary of selected synthetic routes to N,N-dimethyl-1,4-butanediamine is presented below.

Starting MaterialKey StepsProductReference
1,4-ButanediamineEschweiler-Clarke reaction (formaldehyde, formic acid)N,N-Dimethyl-1,4-butanediamine
1,4-ButanediamineBoc-protection, methylation, deprotection, methylationN,N-Dimethyl-1,4-butanediamine
4-Chloro-1-butanolOxidation, acetalization, aminolysis with dimethylamine4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal google.com
Sodium salt of 4-chloro-1-hydroxy butane sulphonic acidGeneration of 4-chlorobutyraldehyde, acetalization, displacement with dimethylamine4-(N,N-dimethylamino)butanal dimethyl acetal asianpubs.org

Functionalization Strategies for the Butyl Chain

Further derivatization of the N-[4-(dimethylamino)butyl] side chain can be achieved by targeting the primary amine of N,N-dimethyl-1,4-butanediamine before its coupling with the oxetane core, or by modifying the butyl chain at an earlier synthetic stage.

Standard amine derivatization techniques can be employed. For instance, the primary amine can react with various electrophiles to introduce a wide range of functional groups. These reactions include acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation with alkyl halides. researchgate.net

For more complex modifications, the synthesis can be adapted to introduce functionality onto the butyl backbone. For example, starting with a substituted succinic acid dinitrile allows for the introduction of substituents at the 2- and 3-positions of the butane chain. Catalytic hydrogenation in the presence of acetic anhydride (B1165640) yields the diacetyl-diaminobutane, which can then be hydrolyzed to the functionalized diamine. google.com

The choice of derivatization reagent is crucial for achieving the desired modification and can be optimized for specific applications. mdpi.comresearchgate.net

Coupling Strategies for this compound Assembly

The construction of this compound is efficiently achieved through established coupling methodologies that form the crucial carbon-nitrogen bond between the oxetane core and the dimethylaminobutyl side chain. Reductive amination stands out as a primary and highly effective method for this purpose.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming C-N bonds while minimizing over-alkylation. masterorganicchemistry.comlibretexts.org The synthesis of this compound via this method typically involves the reaction of a primary amine, oxetan-3-amine, with a carbonyl compound, 4-(dimethylamino)butanal. The process unfolds in two main stages: the initial formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine. masterorganicchemistry.comlibretexts.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild nature and high selectivity for the iminium ion over the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed in a one-pot fashion, where the amine, aldehyde, and reducing agent are combined in a suitable solvent, such as dichloromethane (DCM) or methanol (MeOH). organic-chemistry.orgnih.gov The choice of reducing agent can be critical; for instance, NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents and effective under neutral or mildly acidic conditions. masterorganicchemistry.com

The general protocol avoids the common pitfalls of direct alkylation with alkyl halides, which can lead to a mixture of primary, secondary, tertiary, and even quaternary amine products. masterorganicchemistry.com Reductive amination offers a more controlled, high-yielding route to the desired mono-alkylated product. masterorganicchemistry.comorganic-chemistry.org

Table 1: Representative Reagents for Reductive Amination

Carbonyl SourceAmine SourceReducing AgentTypical Solvent
4-(dimethylamino)butanalOxetan-3-amineSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)
4-(dimethylamino)butanalOxetan-3-amineSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)
4-(dimethylamino)butanalOxetan-3-amineHydrogen (H₂) with Palladium on Carbon (Pd/C)Ethanol (EtOH)

This table presents plausible combinations of reagents for the synthesis of this compound based on established reductive amination principles.

Amide Coupling and Related Techniques for Structural Integration

While reductive amination is ideal for synthesizing the parent compound, amide coupling techniques are pivotal for integrating the this compound scaffold into larger, more complex molecules. This involves forming an amide bond between the secondary amine of our title compound and a carboxylic acid.

Standard coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to enhance efficiency and suppress side reactions like racemization. peptide.com The water-soluble nature of EDC and its urea (B33335) byproduct makes it particularly useful for simplifying product purification through aqueous extraction. peptide.com

The choice of coupling agent and reaction conditions can be tailored based on the specific substrates to ensure high yields and purity of the resulting amide derivative. These methods provide a robust platform for attaching the this compound moiety to a wide array of molecular frameworks, including peptides and other biologically relevant structures.

Advanced Derivatization and Diversification of this compound Analogues

The this compound structure serves as a versatile template for further chemical modification. Advanced derivatization strategies focus on manipulating its functional groups or incorporating it into more elaborate molecular designs.

Functional Group Interconversions and Late-Stage Functionalization

Late-stage functionalization (LSF) has emerged as a powerful strategy in drug discovery, enabling the direct modification of complex molecules to fine-tune their properties. researchgate.netresearchwithrutgers.com For analogues of this compound, LSF could involve C-H activation of the oxetane ring or the butyl chain, although the presence of two amine functionalities presents a challenge in selectivity.

More commonly, derivatization focuses on the reactivity of the amine groups. The tertiary dimethylamino group can be quaternized to form ammonium (B1175870) salts, or one of the methyl groups could potentially be cleaved to yield a secondary amine, which can then be further functionalized. The secondary amine within the core structure is a prime site for acylation, sulfonylation, or further alkylation to generate a diverse library of analogues. These transformations leverage well-established synthetic protocols to explore the chemical space around the parent compound.

Incorporation into Complex Molecular Scaffolds (e.g., amino acid derivatives)

The unique properties of the oxetane ring make it an attractive surrogate for other common chemical groups in drug design, such as gem-dimethyl or carbonyl groups. nih.gov The this compound moiety can be incorporated into more complex scaffolds, such as amino acid derivatives, to create novel peptidomimetics or other bioactive compounds.

This can be achieved by coupling the amine functionality of our title compound to the carboxylic acid of a protected amino acid using the amide coupling techniques described previously. Alternatively, if a carboxylic acid functionality were present on an oxetane-containing fragment, it could be coupled to the amine of an amino acid ester. Such strategies allow for the systematic exploration of how the oxetane-containing side chain influences the conformation and biological activity of the resulting larger molecule. The oxetane unit can impart favorable properties such as increased solubility and metabolic stability while maintaining or improving biological potency. nih.gov

Table 2: Potential Applications in Scaffold Hopping

Original ScaffoldPotential Oxetane-Containing IsostereRationale for Substitution
Morpholine (B109124) ring3-Amino-oxetane derivativeImprove metabolic stability, reduce pKa
gem-Dimethyl group3,3-Disubstituted oxetaneIncrease solubility, maintain spatial arrangement
Carbonyl groupOxetane ringEnhance aqueous solubility, act as H-bond acceptor

This table illustrates how the oxetane motif, a core feature of the title compound, can be used as a bioisosteric replacement for other common chemical groups in drug design, based on principles from medicinal chemistry. nih.govnih.gov

Advanced Spectroscopic and Computational Characterization of N 4 Dimethylamino Butyl Oxetan 3 Amine

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of N-[4-(dimethylamino)butyl]oxetan-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbons of the oxetane (B1205548) ring are expected to be the most downfield-shifted due to the direct attachment to the electronegative oxygen atom. The carbon atoms of the dimethylamino group and the butyl chain would have characteristic chemical shifts. hmdb.cachemicalbook.comspectrabase.com

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms. The sp³-hybridized nitrogen of the amine group and the tertiary amine nitrogen would have distinct chemical shifts.

¹⁹F NMR: As there are no fluorine atoms in this compound, ¹⁹F NMR spectroscopy is not applicable for its direct characterization.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane-CH₂4.5 - 4.8 (t)75 - 80
Oxetane-CH3.8 - 4.2 (m)60 - 65
N-CH₂ (butyl)2.5 - 2.8 (t)45 - 50
CH₂ (butyl)1.4 - 1.7 (m)25 - 30
CH₂ (butyl)1.3 - 1.5 (m)20 - 25
N(CH₃)₂-CH₂2.2 - 2.5 (t)55 - 60
N(CH₃)₂2.1 - 2.3 (s)43 - 48
NH₂1.5 - 2.5 (br s)N/A

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition and confirming the molecular weight of a compound with high accuracy. nih.govlcms.cz For this compound (C₉H₂₀N₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would also be observed, further confirming the molecular formula. uni.lu

Fragmentation analysis in tandem MS (MS/MS) would provide structural information. Cleavage of the C-C bonds in the butyl chain and the C-N bonds would be expected, leading to characteristic fragment ions. For example, the loss of the dimethylamino group or cleavage of the oxetane ring would produce specific m/z values. docbrown.infonist.govdocbrown.info

Expected HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺C₉H₂₀N₂O⁺172.1575
[M+H]⁺C₉H₂₁N₂O⁺173.1648
[M+Na]⁺C₉H₂₀N₂NaO⁺195.1468
[M+K]⁺C₉H₂₀N₂KO⁺211.1207

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. nih.govresearchgate.net

For this compound, characteristic vibrational bands would include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H stretching: Sharp peaks between 2800 and 3000 cm⁻¹ for the alkyl C-H bonds.

N-H bending: A band around 1600 cm⁻¹.

C-O stretching: A strong band in the 1000-1200 cm⁻¹ region, characteristic of the oxetane ring's ether linkage.

C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and symmetric vibrations.

Crystallographic Studies for Solid-State Structure Determination

X-Ray Diffraction Analysis of this compound and its Derivatives

As of now, there is no publicly available crystallographic data for this compound or its simple derivatives. nih.govmdpi.com X-ray diffraction analysis of a single crystal would be the definitive method to determine its three-dimensional structure in the solid state. Such a study would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group.

Theoretical and Computational Chemistry Approaches

Computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of this compound. nih.gov These calculations can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate theoretical NMR and vibrational spectra to aid in the interpretation of experimental data.

Determine electronic properties such as molecular electrostatic potential maps, which can indicate reactive sites.

Explore conformational landscapes and the relative energies of different conformers.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Charge Distribution

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and charge distribution of a molecule. For This compound , DFT calculations would provide critical insights into its reactivity and intermolecular interactions.

The electronic structure is largely dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing nature of the oxygen atom within the oxetane ring. The nitrogen atoms and the oxygen atom are expected to be the most electronegative centers, leading to a significant polarization of the molecule.

DFT calculations would reveal that the highest occupied molecular orbital (HOMO) is likely localized on the tertiary dimethylamino group and the secondary amine of the oxetane ring, indicating these are the primary sites for nucleophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be distributed around the oxetane ring, influenced by the electronegative oxygen atom. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability.

The charge distribution, often quantified through Mulliken or Natural Bond Orbital (NBO) analysis, would show negative partial charges on the nitrogen and oxygen atoms, while the adjacent carbon atoms and the hydrogen atoms of the amine groups would carry positive partial charges. This charge distribution is fundamental to understanding the molecule's behavior in polar solvents and its ability to form non-covalent interactions.

Table 1: Predicted Partial Charges from DFT Analysis

Atom/Group Predicted Partial Charge (e) Rationale
Oxetane Oxygen Highly Negative High electronegativity of oxygen.
Oxetane Amine Nitrogen Negative Electronegative nitrogen, but less so than the tertiary amine.
Dimethylamino Nitrogen Highly Negative Strong electron-donating character of the two methyl groups.
Carbons adjacent to N/O Positive Polarization of C-N and C-O bonds.
Amine Hydrogens Positive Polarization of N-H bonds.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl chain in This compound allows it to adopt numerous conformations in solution. Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the molecule's three-dimensional structure and dynamic behavior.

Table 2: Key Rotatable Bonds for Conformational Analysis

Bond Description Expected Influence on Conformation
C(oxetane)-N(amine) Connection of the butyl chain to the oxetane ring. Rotation will orient the butyl chain relative to the ring.
N-C(butyl) First bond of the butyl chain. Influences the proximity of the dimethylamino group to the oxetane.
C-C (within butyl chain) Three rotatable bonds. Determines the overall extension or folding of the alkyl chain.
C(butyl)-N(dimethyl) Connection to the terminal dimethylamino group. Rotation of the dimethylamino group for minimal steric clash.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can be compared with experimental data for structure verification.

NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxetane ring, the butyl chain, and the dimethylamino group. The protons on the carbon adjacent to the oxetane oxygen would be shifted downfield. The ¹³C NMR spectrum would similarly show characteristic chemical shifts for the different carbon environments.

IR Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations from the secondary amine, C-N stretching vibrations, and the characteristic C-O-C stretching of the oxetane ring.

The reactivity profile of This compound is predicted to be dominated by the two amine groups. The tertiary dimethylamino group is expected to be a strong Brønsted base and a potent nucleophile. ebi.ac.uk The secondary amine on the oxetane ring will also be basic and nucleophilic, though its reactivity might be modulated by the electronic effects of the oxetane ring. The oxetane ring itself could potentially undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles.

Molecular Modeling for Ligand-Target Interactions in Research Paradigms

In the context of drug discovery, molecular modeling techniques like docking are used to predict how a ligand might bind to a biological target, such as a protein or enzyme. nih.gov For This compound , molecular modeling would be crucial in hypothesizing its potential as a therapeutic agent.

The molecule possesses several features that are important for ligand-target interactions:

Hydrogen Bond Donors : The secondary amine on the oxetane ring can act as a hydrogen bond donor.

Hydrogen Bond Acceptors : The nitrogen atoms of both amines and the oxygen atom of the oxetane can act as hydrogen bond acceptors.

Electrostatic Interactions : The partial charges on the molecule, as determined by quantum chemical calculations, can lead to favorable electrostatic interactions with charged or polar residues in a protein's binding pocket.

Hydrophobic Interactions : The butyl chain provides a hydrophobic region that can interact with nonpolar pockets in a target protein.

Molecular docking studies could be performed against various targets where amine-containing ligands are known to be active. The results would provide a binding score and a predicted binding pose, suggesting which interactions are most important for binding affinity and selectivity. Such studies are foundational in modern drug discovery for identifying and optimizing lead compounds. acs.org

Table 3: Potential Ligand-Target Interactions

Interaction Type Molecular Feature Involved Potential Target Residues
Hydrogen Bond Donation Secondary Amine (N-H) Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond Acceptance Amine Nitrogens, Oxetane Oxygen Serine, Threonine, Tyrosine, Asparagine, Glutamine
Electrostatic (Ionic) Protonated Amine Groups Aspartate, Glutamate
Hydrophobic Butyl Chain Leucine, Isoleucine, Valine, Phenylalanine

Mechanistic Investigations of N 4 Dimethylamino Butyl Oxetan 3 Amine in Biochemical Systems in Vitro and Non Human Models

Enzyme Interactions and Biotransformation Pathways (Excluding Human Metabolism Data)

The oxetane (B1205548) ring, a four-membered ether, is a structural motif of increasing interest in medicinal chemistry. While often introduced to improve physicochemical properties, its metabolic fate is of critical importance. In vitro studies have identified the oxetane moiety as a substrate for hydrolytic enzymes. Specifically, the oxetane ring can undergo cleavage via hydrolysis, and this biotransformation is not dependent on cytochrome P450 (CYP) enzymes.

Research has demonstrated that microsomal epoxide hydrolase (mEH, EC 3.3.2.9) is a key enzyme capable of catalyzing the hydrolytic ring-opening of oxetanes. nih.gov This defines oxetanes as a novel class of non-epoxide substrates for this enzyme. The reaction involves the addition of water across one of the C-O bonds of the strained four-membered ring, resulting in the formation of a 1,3-diol. This metabolic pathway has been identified as a significant route for the breakdown of oxetane-containing compounds in hepatic microsomal incubations performed in the absence of NADPH, the cofactor required for most CYP-mediated reactions. nih.gov The enzymatic action of mEH on the oxetane ring represents a primary biotransformation pathway that can influence the compound's in vitro stability and metabolic profile.

The metabolic stability of N-[4-(dimethylamino)butyl]oxetan-3-amine and related oxetane-containing compounds has been evaluated in various in vitro non-human systems, particularly using liver microsomes from species commonly used in preclinical studies, such as rats and mice. These studies are crucial for understanding potential species differences in metabolism and for predicting in vivo clearance.

The stability of oxetane-containing molecules can vary significantly depending on the specific chemical scaffold and the species from which the microsomes are derived. For instance, certain oxetane-bearing compounds have demonstrated high stability in mouse liver microsome assays. nih.gov Conversely, other structurally related compounds have exhibited high clearance when incubated with rat liver microsomes. nih.gov This highlights that minor structural modifications can significantly impact metabolic fate and that stability in one non-human system does not guarantee stability in another. The degradation in these systems can be attributed to various enzymes, including hydrolases and oxidoreductases present in the microsomal preparations. nih.govnih.gov For example, the tertiary amine function within the molecule could also be susceptible to enzymatic modification, such as N-oxidation, which has been observed for other amines in rat liver microsomes. nih.gov

Below is a data table summarizing the metabolic stability of representative oxetane-containing compounds in different non-human microsomal systems, illustrating the observed variability.

Table 1: In Vitro Metabolic Stability of Representative Oxetane Compounds in Non-Human Liver Microsomes

CompoundMicrosomal SystemResultPrimary Metabolic Pathway
Oxetane Analogue AMouse Liver MicrosomesHigh StabilityMinimal degradation observed
Oxetane Analogue BRat Liver MicrosomesHigh ClearanceHydrolysis / Oxidation
Oxetanyl Analogue CRat Liver MicrosomesModerate ClearanceOxetane Ring Hydrolysis

Molecular Recognition and Binding Studies (In Vitro)

The molecular structure of this compound contains several functional groups capable of participating in hydrogen bonds, a key interaction in molecular recognition by protein targets. The oxetane ring, the secondary amine, and the tertiary amine each contribute to the molecule's hydrogen bonding potential.

Oxetane Moiety: The oxygen atom within the strained four-membered oxetane ring acts as a potent hydrogen bond acceptor. nih.gov The ring's strain exposes the oxygen's lone pair of electrons, making it a more effective hydrogen bond acceptor than other, less strained cyclic ethers. nih.gov This allows it to interact favorably with hydrogen bond donor residues (e.g., the backbone N-H of an amino acid or the side chains of serine, threonine, or tyrosine) in a protein's binding pocket.

Amine Moieties: The compound possesses two amine groups with distinct properties. The secondary amine, directly attached to the oxetane ring, can function as both a hydrogen bond donor (via its N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). The terminal dimethylamino group, being a tertiary amine, lacks an N-H bond and can therefore only act as a hydrogen bond acceptor. These amine groups can form crucial interactions with acidic residues like aspartate or glutamate, or with other hydrogen bond donors within a binding site.

The incorporation of an oxetane ring into this compound imparts significant three-dimensional (3D) character to the molecule, which can profoundly influence its binding affinity and selectivity for protein targets. Unlike flat, aromatic rings, the sp³-hybridized and puckered nature of the oxetane ring introduces a defined conformational rigidity and a vectoral exit point for its substituents. nih.gov

This distinct 3D geometry allows the molecule to access and exploit correspondingly complex, non-planar regions within a protein's binding site that might be inaccessible to flatter molecules. nih.gov The defined spatial arrangement of the functional groups extending from the oxetane ring can lead to more optimal and lower-energy interactions with the target protein. For instance, co-crystal structures of other oxetane-containing inhibitors have revealed that the oxetane substituent occupies a specific, well-defined pocket, sometimes engaging in favorable CH−π interactions with tyrosine residues. nih.gov This ability to provide a rigid scaffold that projects substituents into precise locations is a key advantage of the oxetane motif for enhancing binding affinity. Furthermore, the introduction of this 3D element can improve physicochemical properties such as aqueous solubility, which indirectly facilitates better interaction with biological targets in an aqueous environment. nih.gov

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful in vitro technique used to profile the binding of a small molecule to a panel of proteins. nih.govnih.gov The method measures the thermal stability of a protein by monitoring its unfolding temperature (melting temperature, or Tₘ) in the presence and absence of a ligand. springernature.comcreative-proteomics.com

The principle relies on an environmentally sensitive fluorescent dye that preferentially binds to the hydrophobic regions of a protein, which become exposed as the protein denatures with increasing temperature. harvard.eduyoutube.com When a ligand such as this compound binds to a protein, it typically stabilizes the protein's folded structure. This stabilization results in a measurable increase in the Tₘ, referred to as a thermal shift (ΔTₘ). nih.gov

By screening the compound against a diverse library of proteins, DSF can be used to create a binding profile, identifying potential on-target and off-target interactions. A significant positive ΔTₘ is indicative of a direct binding event. This high-throughput method provides valuable qualitative information about the compound's selectivity and can help rank potential binders. nih.gov

The table below presents a hypothetical data set from a DSF experiment, illustrating how the binding profile of this compound against a selection of proteins could be represented.

Table 2: Representative Differential Scanning Fluorimetry (DSF) Profile for this compound

Protein TargetTₘ without Ligand (°C)Tₘ with Ligand (°C)ΔTₘ (°C)Inferred Binding
Kinase A45.251.7+6.5Strong Interaction
Protease B58.158.3+0.2No significant interaction
Receptor C50.552.8+2.3Moderate Interaction
Hydrolase D62.462.5+0.1No significant interaction

Electrophilic Properties and Reactivity within Biological Contexts (In Vitro)

The structure of this compound possesses distinct sites susceptible to electrophilic interactions and reactions, primarily centered around the strained oxetane ring. While direct experimental data for this specific molecule is absent, the reactivity can be inferred from foundational principles of oxetane chemistry.

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide. beilstein-journals.org This inherent strain makes the ring susceptible to nucleophilic attack, which in turn defines the electrophilic nature of the oxetane carbons. In a biological context, endogenous nucleophiles such as the thiol groups of cysteine residues, the imidazole (B134444) side chain of histidine, or the amino groups of lysine (B10760008) residues within proteins could potentially react with the oxetane ring.

Such a reaction would proceed via a nucleophilic ring-opening mechanism. In an acidic environment, protonation of the oxetane oxygen would further activate the ring, making it a more potent electrophile. The attack of a biological nucleophile would likely occur at one of the two methylene (B1212753) carbons of the oxetane ring, leading to the formation of a covalent adduct and relieving the ring strain. The regioselectivity of this attack would be influenced by steric hindrance from the rest of the molecule.

The presence of two amine functionalities introduces a level of complexity. The secondary amine attached directly to the oxetane ring and the tertiary dimethylamino group at the terminus of the butyl chain are both basic and nucleophilic. libretexts.orgmsu.edu In principle, these amine groups can influence the electrophilic reactivity of the oxetane. For instance, intramolecular interactions or the influence on the local electronic environment could modulate the ring's susceptibility to attack. However, 3-aminooxetanes are generally considered stable, bench-top reagents, suggesting that the ring is not overtly reactive without specific activation (e.g., strong acid catalysis). rsc.org

Table 1: Predicted Electrophilic Reactivity Profile of this compound

FeaturePredicted PropertyRationale
Primary Electrophilic Site Oxetane ring carbonsHigh ring strain makes the ring susceptible to nucleophilic attack. beilstein-journals.org
Reaction Mechanism Nucleophilic Ring-OpeningRelieves ring strain through covalent bond formation with a nucleophile. rsc.org
Potential Biological Nucleophiles Cysteine, Histidine, Lysine residuesCommon nucleophilic amino acid side chains in proteins.
Activation Condition Acidic pHProtonation of the oxetane oxygen enhances its electrophilicity. beilstein-journals.org

Modulation of Local Chemical Environment by the Oxetane-Amine System

The this compound molecule is equipped with functional groups capable of significantly modulating its immediate chemical surroundings, particularly within the structured environment of a biological system like an enzyme's active site.

The oxetane oxygen is a key player in this modulation. As a hydrogen bond acceptor, the oxygen atom can engage with hydrogen bond donors in its vicinity. acs.org The hydrogen bonding capability of oxetanes is considered more effective than that of other cyclic ethers and competes well with most carbonyl functional groups. acs.org This ability to form strong hydrogen bonds can help to anchor the molecule in a specific orientation within a biological pocket, thereby influencing local water structure and the positioning of neighboring functional groups.

Furthermore, the presence of two amine groups—a secondary amine on the oxetane ring and a tertiary amine at the end of the butyl chain—imparts a distinct basic character to the molecule. libretexts.org The lone pair of electrons on each nitrogen atom can act as a hydrogen bond acceptor. libretexts.org More significantly, these amines can be protonated under physiological pH, acquiring a positive charge. The pKa of these amines would determine the extent of protonation. The introduction of an oxetane ring has been noted to influence the basicity of proximal amines, which could lead to a pKa value for the secondary amine that is different from a simple acyclic secondary amine. acs.org

The presence of these potential positive charges allows for strong ionic interactions (salt bridges) with negatively charged residues in a protein, such as aspartate or glutamate. The flexible four-carbon chain separating the two amine groups allows for conformational adaptability, potentially enabling the molecule to bridge different regions within a binding site. This combination of hydrogen bonding and ionic interactions can displace water molecules and alter the local dielectric constant, thereby creating a unique microenvironment.

Table 2: Predicted Contributions to the Local Chemical Environment

Molecular FeatureInteraction TypePotential Effect in a Biological System
Oxetane Oxygen Hydrogen Bond AcceptorOrientation and anchoring within a binding site; displacement of local water molecules. acs.org
Secondary Amine (Oxetane-bound) Hydrogen Bond Donor/Acceptor; BasicityFormation of hydrogen bonds; potential for protonation and ionic interactions. libretexts.org
Tertiary Dimethylamino Group Hydrogen Bond Acceptor; BasicityFormation of hydrogen bonds; likely protonation at physiological pH leading to ionic interactions. libretexts.orgmsu.edu
Flexible Butyl Chain Conformational FlexibilityAllows for optimal positioning of the terminal amine group to interact with distal sites.

Applications and Strategic Research Directions of N 4 Dimethylamino Butyl Oxetan 3 Amine in Chemical Biology and Materials Science

N-[4-(dimethylamino)butyl]oxetan-3-amine as a Building Block in Medicinal Chemistry Research

The unique physicochemical properties of the oxetane (B1205548) ring—namely its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor—make it an attractive component in the design of new molecular entities. nih.govacs.org The this compound structure combines this useful heterocycle with a flexible diamine chain, offering multiple points for diversification and property modulation.

Scaffold Optimization in Lead Compound Design (Non-Human Models)

In a campaign to develop inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in oncology, researchers replaced a cyclobutane (B1203170) ring with an oxetane. This substitution led to a significant enhancement in unbound whole-blood potency in non-human models. thieme-connect.com Similarly, during the optimization of spleen tyrosine kinase (SYK) inhibitors, moving from a morpholine (B109124) group to a piperazine-oxetane resulted in improved metabolic stability. nih.gov These examples underscore the strategic value of the oxetane motif in refining the properties of a lead scaffold.

Below is a table illustrating how the introduction of an oxetane scaffold can impact the properties of a lead compound compared to other functionalities, based on findings from various non-human model studies.

FeatureOriginal GroupReplacement GroupObserved Improvement in Non-Human Models
Potency CyclobutaneOxetaneSignificantly enhanced unbound whole-blood potency. thieme-connect.com
Metabolic Stability MorpholinePiperazine-OxetaneImproved metabolic stability. nih.gov
Solubility n-Propyl groupOxetaneSignificantly improved aqueous solubility. nih.gov
Permeability gem-DimethylOxetaneImproved permeability and reduced tissue accumulation. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxetane-Amine Analogues (Non-Human Models)

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For oxetane-amine analogues, SAR studies often explore how modifications to the amine chain or the substitution pattern on the oxetane ring affect target engagement and cellular activity. nih.govnih.gov

In the development of anti-respiratory syncytial virus (RSV) agents, researchers found that incorporating an oxetane spiro-fused piperidine (B6355638) moiety resulted in one of the most potent inhibitors of the RSV L protein in in vitro assays. nih.gov Another study on RSV inhibitors showed that replacing a gem-dimethyl group with an oxetane ring on an aminoethyl fragment led to a remarkable improvement in anti-RSV effect and oral activity in animal models. nih.gov These findings highlight the favorable impact of the oxetane-amine motif.

The table below summarizes key SAR findings for oxetane-amine analogues in non-human models.

Target/Disease ModelStructural ModificationImpact on Activity (Non-Human Models)
RSV L Protein Introduction of oxetane spiro-fused piperidinePotent inhibition (EC50 = 10 nM). nih.gov
RSV Infection Replacement of gem-dimethyl with oxetane on aminoethyl side chainMarkedly improved anti-RSV effect and oral bioavailability. nih.gov
AXL Kinase Addition of oxetane to an indazole coreDramatic gain of potency (IC50 from 28.4 µM to 320 nM). nih.gov

Bioisosteric Replacement Strategies (e.g., Carbonyl Mimicry)

The oxetane ring is increasingly utilized as a bioisostere for other functional groups, most notably carbonyls and gem-dimethyl groups. acs.orgacs.org A bioisosteric replacement aims to retain or improve biological activity while modifying physicochemical properties to overcome liabilities. spirochem.com The oxetane is an effective carbonyl mimic because it shares a similar dipole moment, hydrogen-bonding capability, and lone pair orientation, but offers greater metabolic stability. nih.govbeilstein-journals.org Unlike carbonyls, which can be susceptible to metabolic reduction or hydrolysis, the oxetane ring is generally more robust. beilstein-journals.org

The 3,3-disubstituted oxetane pattern has been validated as a surrogate for ketones and gem-dimethyl groups. nih.govacs.org This strategy has been used to block metabolically weak C-H bonds without the undesirable increase in lipophilicity associated with a gem-dimethyl group. nih.gov While direct examples for this compound are specific to its synthetic applications, the principles of bioisosterism are broadly applied to its constituent oxetane-amine motif in drug design. nih.gov For example, 3-hydroxyoxetanes have been investigated as potential bioisosteres for carboxylic acids. nih.govcambridgemedchemconsulting.com

Original Functional GroupBioisosteric ReplacementKey Advantages
Carbonyl (Ketone) OxetaneImproved metabolic stability, increased three-dimensionality. nih.govnih.gov
gem-Dimethyl OxetaneBlocks metabolism without increasing lipophilicity, improves solubility. nih.govacs.orgresearchgate.net
Carboxylic Acid 3-HydroxyoxetaneLower acidity, higher permeability, useful for CNS drug design. nih.gov

Modulation of Basicity and Lipophilicity for Enhanced Probe Development

The this compound structure features two amine groups whose basicity (pKa) can be modulated. The oxetane ring, due to the powerful inductive electron-withdrawing effect of its oxygen atom, significantly reduces the basicity of an adjacent amine. nih.gov It has been demonstrated that placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units. nih.gov

This modulation is strategically important. For instance, in the development of an RSV inhibitor, introducing an oxetane next to a terminal amine reduced its basicity, which in turn lowered the volume of distribution (Vss) and avoided undesired accumulation in tissues. nih.govnih.gov Similarly, for an mTOR inhibitor, incorporating an oxetane moiety lowered the pKa from 7.6 to 6.4, which mitigated hERG liability. nih.gov The inherent polarity of the oxetane also helps to reduce lipophilicity (LogD), which can improve solubility and other drug-like properties. nih.gov

The following table demonstrates the impact of the oxetane moiety on the physicochemical properties of amine-containing compounds in non-human models.

Compound SeriesModificationpKa ChangeLipophilicity (LogD)Consequence
RSV Inhibitor Introduction of oxetane adjacent to terminal amineDecreasedLoweredReduced tissue accumulation (Vss). nih.govnih.gov
mTOR Inhibitor Incorporation of oxetane7.6 → 6.4LoweredMitigated hERG liability. nih.gov
SYK Inhibitor Replacement of ethyl with oxetane on piperazine8.0 → 6.4MaintainedImproved cell selectivity. nih.gov

Design of Peptidomimetics and Oligosaccharide Mimetics Incorporating the Oxetane-Amine Motif

Peptides and oligosaccharides are important biological molecules, but their therapeutic use can be limited by poor stability, particularly their susceptibility to enzymatic degradation. Peptidomimetics and oligosaccharide mimetics are designed to mimic the structure and function of the natural molecules while offering improved stability. acs.org

The 3-amino-oxetane unit, a core feature of this compound, has been successfully used as a non-hydrolyzable surrogate for the amide bond in peptides. acs.orgethz.chnih.gov These "oxetanyl peptides" retain the hydrogen-bond donor and acceptor pattern of a natural peptide bond but are resistant to cleavage by proteases. ethz.chwarwick.ac.uk This approach expands the structural diversity of peptidomimetics available for drug discovery. acs.org While specific examples of this compound in oligosaccharide mimetics are not detailed in the literature, the principles of using stable, polar scaffolds like oxetanes to mimic sugar puckering and hydroxyl group orientations are an active area of research.

Strategic Placement for Blocking Metabolically Labile Sites

A common strategy in drug design is to identify and block sites on a molecule that are prone to metabolic degradation by enzymes such as cytochrome P450s (CYPs). acs.org The small size and polar nature of the oxetane ring make it an excellent tool for this purpose. nih.gov It can be strategically placed to shield a metabolically vulnerable position from enzymatic attack without significantly increasing the molecule's size or lipophilicity. nih.govscirp.org

Pioneering work demonstrated that oxetanes can effectively replace gem-dimethyl groups to block metabolically weak C-H spots in a drug candidate. acs.org This tactic prevents oxidative metabolism at that site. Furthermore, the introduction of an oxetane can sometimes redirect metabolism away from problematic CYP pathways towards other enzymes like microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions. scirp.orgscirp.org

This compound as a Chemical Probe for Biological Systems

The distinct architecture of this compound makes it a promising scaffold for the development of sophisticated chemical probes designed to investigate complex biological systems.

Development of Fluorescent or Isotopic Labels for Research Applications

The presence of a primary amine group is a key feature that allows for straightforward chemical modification, enabling the attachment of reporter groups. This makes the molecule an ideal candidate for conjugation with various labels for use in bioanalytical and diagnostic applications.

Fluorescent Labeling: The primary amine on the oxetane ring can be readily labeled with a wide array of amine-reactive fluorescent dyes. jenabioscience.combocascientific.com Reagents such as N-hydroxysuccinimide (NHS) esters and isothiocyanates are commonly used to form stable, covalent amide or thiourea (B124793) bonds, respectively, with primary amines on target molecules. jenabioscience.comthermofisher.com This one-step labeling process is a standard method for conjugating fluorophores to proteins, antibodies, and other amine-containing macromolecules. jenabioscience.com The selection of a specific fluorescent probe would depend on the desired photophysical properties, such as excitation and emission wavelengths, photostability, and quantum yield. bocascientific.com For successful labeling, the reaction pH must be carefully controlled (typically pH 8.2-8.5) to ensure the primary amine is in its reactive, non-protonated state, while avoiding buffers that contain competing primary amines, such as Tris or glycine. jenabioscience.comthermofisher.com

Isotopic Labeling: For studies requiring quantitative analysis by mass spectrometry or characterization by NMR spectroscopy, stable isotope-labeled versions of this compound could be synthesized. General synthetic strategies for introducing stable isotopes can be adapted to label this molecule. mdpi.comnih.gov For instance, ¹³C or ²H (deuterium) could be incorporated into the butyl chain starting from appropriately labeled precursors. nih.gov The amine groups could be labeled with ¹⁵N using sources like [¹⁵N]-NH₄Cl, and the N-methyl groups could be derived from ¹³C- or ²H-labeled methyl sources. mdpi.com Such labeled analogues are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies and for elucidating protein-ligand interactions and dynamics by NMR. mdpi.com

Exploration of Allosteric Modulation through Oxetane Incorporation

The oxetane ring is not merely a point of attachment; it is an increasingly important functional group in medicinal chemistry that can profoundly influence a molecule's biological activity. nih.govbeilstein-journals.org Its incorporation into this compound suggests its potential use in designing molecules that target allosteric sites on proteins. Allosteric modulators offer an alternative therapeutic approach, particularly for challenging targets like G-protein coupled receptors (GPCRs) and enzymes. nih.govacs.org

The oxetane moiety is a small, polar, three-dimensional structure often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. acs.orgnih.govresearchgate.net Replacing a gem-dimethyl group with an oxetane can improve key physicochemical properties, such as aqueous solubility and metabolic stability, without the associated increase in lipophilicity. acs.orgnih.gov The rigid, nearly planar structure of the oxetane ring can act as a conformational lock, restricting the rotational freedom of the molecule it is part of. nih.govworktribe.com This conformational control is critical in drug design for optimizing the presentation of pharmacophoric elements to a binding site.

Furthermore, the powerful inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly modulate the basicity of adjacent amines. nih.gov An oxetane positioned alpha to an amine has been shown to reduce the amine's pKₐ by over two units, making it substantially less basic at physiological pH. nih.gov In the context of this compound, this effect would primarily influence the primary amine on the oxetane ring. By incorporating this entire fragment into a larger bioactive molecule, the oxetane could serve to correctly orient the dimethylaminobutyl "tail" into an allosteric pocket while simultaneously fine-tuning the pKₐ of the core structure, potentially improving target engagement and pharmacokinetic properties. acs.org

Application in Advanced Materials Science

The dual-amine functionality combined with the unique oxetane ring positions this compound as a versatile building block for creating novel polymers and functional materials.

Use as a Monomer or Building Block for Polymer Synthesis

The molecule's structure, featuring both a primary and a tertiary amine, makes it a classic example of a bifunctional monomer, which can be used to synthesize polymers with complex architectures and tailored properties. researchgate.netmdpi.com The presence of two distinct reactive sites allows for multiple polymerization strategies.

The primary amine is suitable for step-growth polymerization. For example, it can react with diacids or their derivatives to form polyamides, a major class of industrial polymers. mdpi.com Alternatively, the primary amine could be modified, for instance, by reacting it with an isocyanate to create a polymerizable urea-methacrylate monomer, which can then undergo free-radical polymerization. beilstein-journals.org

The tertiary amine in the dimethylaminobutyl side-chain would remain as a pendant group on the polymer backbone. This group can impart valuable properties to the final material. rsc.org Tertiary amine-containing polymers are often pH-responsive; the amine can be protonated at low pH, leading to changes in polymer solubility, conformation, or ability to complex with other molecules. rsc.orgrsc.org This functionality is highly sought after for applications in drug delivery, sensors, and "smart" coatings. Moreover, pendant tertiary amine groups can act as built-in catalysts or activators in subsequent reactions. nih.gov

The table below compares the potential features of this compound as a monomer to other well-known amine-functionalized monomers.

MonomerFunctional GroupsPolymerization Method(s)Key Feature of Resulting PolymerReference
This compound Primary Amine, Tertiary Amine, OxetanePolycondensation, Radical (after modification)pH-Responsiveness, Catalytic Sites, PolarityHypothetical
2-(N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA) Tertiary Amine, MethacrylateRadical PolymerizationpH- and Thermo-Responsiveness rsc.org
11-aminoundecanoic acid Primary Amine, Carboxylic AcidPolycondensationHigh-performance Polyamide (Nylon-11) mdpi.com
Poly(2-ethyl-2-oxazoline) (after hydrolysis) Secondary Amine (in backbone)Cationic Ring-OpeningHydrophilic, Biocompatible rsc.org

Incorporation into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, ionic interactions, van der Waals forces) to construct large, well-ordered structures from smaller molecular building blocks, or tectons. This compound possesses multiple features that make it an attractive candidate for designing such assemblies.

The molecule contains:

Hydrogen Bond Donors: The two protons on the primary amine.

Hydrogen Bond Acceptors: The lone pairs on the primary amine nitrogen, the tertiary amine nitrogen, and the oxetane oxygen.

Protonation Sites: Both the primary and tertiary amines can be protonated to form ammonium (B1175870) cations, enabling strong, directional ionic interactions and salt bridges.

This combination of functionalities could allow the molecule to self-assemble into complex architectures. For example, it could form extended one-dimensional chains or two-dimensional sheets held together by a network of hydrogen bonds. In the presence of metal ions, the amine groups could act as ligands to form coordination polymers. The balance between the hydrophilic amine and oxetane groups and the more hydrophobic butyl chain could also lead to amphiphilic self-assembly in solution, forming micelles or vesicles.

Development of Bifunctional Additives and Cosolvents in Organic Synthesis

The dual-functionality of this compound makes it a promising candidate for use as a specialized additive or organocatalyst in organic synthesis. bohrium.comnih.gov Bifunctional catalysts, which possess two distinct catalytic groups on a single scaffold, can promote reactions with high efficiency and selectivity by enabling cooperative catalysis. nih.govacs.org

In this molecule, the tertiary amine can act as a Brønsted base to deprotonate a substrate, while the primary amine could simultaneously act as a hydrogen-bond donor to activate an electrophile or stabilize a charged transition state. nih.govacs.org This synergistic action is a hallmark of many advanced organocatalysts. For example, in a Michael addition, the tertiary amine could generate the nucleophilic enolate while the primary amine hydrogen-bonds to the nitro group of the electrophile, organizing the transition state to enhance reactivity and stereoselectivity. nih.gov

Additionally, the molecule's structural properties suggest its potential use as a "catalytic cosolvent." nih.gov Many chemical reactions require solvents to dissolve reactants but can be hindered by solvent-reactant interactions. A molecule like this compound, with both polar (amines, oxetane) and nonpolar (butyl chain) regions, could be added in small amounts to a reaction mixture to help solubilize otherwise immiscible reagents, thereby accelerating the reaction without serving as the bulk solvent. nih.gov This approach can improve reaction efficiency and simplify purification processes.

Advanced Analytical Techniques for Quantification and Trace Analysis in Research Samples

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For a compound like N-[4-(dimethylamino)butyl]oxetan-3-amine, which contains both secondary and tertiary amine functionalities, specific chromatographic approaches are necessary to achieve reliable quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique in the pharmaceutical industry for purity and potency testing. americanpharmaceuticalreview.com When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and selective method for quantifying trace levels of analytes in complex matrices. google.comnih.gov

For the analysis of this compound, a reversed-phase HPLC method is typically employed. The dual amine functionalities of the molecule allow for effective ionization using electrospray ionization (ESI) in the positive ion mode. The selection of mobile phase pH is crucial; acidic conditions ensure the protonation of the amine groups, which enhances retention on certain columns and promotes efficient ionization for MS detection. However, modern hybrid columns can operate at elevated pH, which keeps the amine in its neutral form, potentially increasing retention and altering selectivity.

The MS/MS detector provides unparalleled specificity by monitoring a specific precursor ion-to-product ion fragmentation pathway, which minimizes interference from matrix components. The accuracy and precision of this method can be further enhanced by using a stable isotope-labeled analog of the analyte as an internal standard. google.com

ParameterDescription
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC) System
Column Reversed-phase C18 or hybrid particle column (e.g., Waters XTerra MS C18), stable across a wide pH range. americanpharmaceuticalreview.com
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Bicarbonate
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid or Acetonitrile
Gradient A linear gradient from low to high percentage of Mobile Phase B.
Flow Rate Typically 0.3-0.6 mL/min for analytical columns (e.g., 2.1 mm internal diameter).
Mass Spectrometry Triple Quadrupole Mass Spectrometer (TQMS)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Ion Chromatography (IC) for Amine Speciation

Ion Chromatography (IC) is a robust and well-established method for the determination of ionic analytes, including aliphatic amines, in various samples. thermofisher.comthermofisher.com It is particularly valuable for amine speciation—separating and quantifying different amines present in a mixture. researchgate.net For this compound, which exists as a cation at neutral and acidic pH, cation-exchange chromatography is the technique of choice. thermofisher.comyoutube.com

The separation mechanism relies on the interaction of the protonated amine with the negatively charged stationary phase of the cation-exchange column. Elution is typically achieved using an acidic eluent, such as methanesulfonic acid. researchgate.net For more hydrophobic or strongly retained amines, the addition of an organic solvent like acetonitrile to the eluent can improve peak shape and reduce retention times. nih.gov Suppressed conductivity detection is commonly used, providing high sensitivity by chemically reducing the eluent's conductivity while enhancing the analyte's signal. thermofisher.com

Modern high-capacity cation-exchange columns are designed to separate a wide range of amines, from small polar amines to more hydrophobic polyvalent amines. thermofisher.com

ColumnStationary Phase CharacteristicsTypical Applications
Dionex IonPac CS12A Low-hydrophobicity carboxylate-functionalized resin.Routine analysis of inorganic cations and ammonium. nih.gov
Dionex IonPac CS16 High-capacity column with moderate hydrophobicity.Analysis of common cations and small polar amines. thermofisher.com
Dionex IonPac CS17 Carboxylate-functionalized with optimized hydrophobicity.Separation of hydrophobic and polyvalent amines. thermofisher.com
Dionex IonPac CS19 High-capacity, high-efficiency column with increased hydrophobicity.Separation of polar amines, alkanolamines, and moderately hydrophobic amines. thermofisher.comresearchgate.net

Gas Chromatography (GC) Considerations

The analysis of amines by Gas Chromatography (GC) presents significant challenges due to their polarity and basicity. restek.comlabrulez.com Primary and secondary amines, in particular, are prone to strong interactions with active sites (e.g., free silanol (B1196071) groups) in the GC system, leading to poor peak shapes (tailing) and potential analyte loss. mdpi.comresearchgate.net While tertiary amines are generally less problematic, smaller aliphatic tertiary amines can still exhibit peak tailing. researchgate.net

Direct GC analysis of a relatively polar and high-boiling-point compound such as this compound is difficult. Several considerations are critical:

Inert Flow Path: The entire sample pathway, including the injector liner and column, must be highly inert to prevent analyte adsorption. restek.com

Specialized Columns: Columns specifically designed for amine analysis, which have a basic-deactivated surface and a stable bonded phase, are required to achieve acceptable peak shapes. restek.com

Derivatization: A common and often necessary strategy is to convert the amine into a less polar, more volatile derivative prior to GC analysis. This approach significantly improves chromatographic performance and is discussed in section 6.3. mdpi.comresearchgate.net

Without derivatization, GC methods are often not suitable for the robust, quantitative analysis of this compound in research samples.

Electrophoretic Techniques for Compound Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field, offering a different selectivity compared to chromatography.

Capillary Electrophoresis (CE) for Purity and Identity Confirmation

Capillary Electrophoresis (CE) is a high-efficiency analytical technique used for the separation of ions and small molecules. youtube.com It is particularly well-suited for the analysis of charged compounds and is often used in the pharmaceutical industry for purity assessment and identity confirmation. americanpharmaceuticalreview.comnih.gov

In a typical CE method for this compound, the analysis would be conducted in an acidic buffer, ensuring the molecule is fully protonated and carries a positive charge. When a voltage is applied across the capillary, the positively charged analyte migrates towards the cathode at a rate determined by its charge-to-size ratio. This allows for the separation of the main compound from closely related impurities, degradation products, or synthetic by-products. Detection can be achieved directly via UV absorbance or, for higher sensitivity, by coupling with mass spectrometry or using indirect or direct conductivity detection. nih.gov CE provides very high-resolution separations, making it an excellent tool for confirming the purity and identity of research-grade material. nih.gov

Derivatization Strategies for Enhanced Detection in Research Samples

Chemical derivatization is a powerful strategy used to modify an analyte to improve its analytical properties. researchgate.net For amines, derivatization is employed to enhance detection sensitivity (especially for UV or fluorescence detection), improve chromatographic peak shape, and increase volatility for GC analysis. americanpharmaceuticalreview.comnih.gov

For this compound, the secondary amine on the oxetane (B1205548) ring is the primary site for derivatization with common reagents. The tertiary dimethylamino group is typically unreactive towards these agents. A variety of reagents are available, each imparting different characteristics to the resulting derivative. researchgate.netnih.gov

Derivatization ReagentAbbreviationTarget Amine(s)TechniqueDetection Principle
Dansyl Chloride Dns-ClPrimary, SecondaryHPLCFluorescence, UV
Dabsyl Chloride Dabs-ClPrimary, SecondaryHPLCUV-Visible
9-Fluorenylmethyl Chloroformate FMOC-ClPrimary, SecondaryHPLC, GCFluorescence, UV
o-Phthalaldehyde OPAPrimary (with thiol)HPLCFluorescence
Pentafluorobenzoyl Chloride PFBCPrimary, SecondaryGCElectron Capture (ECD)
N-methyl-bis(trifluoroacetamide) MBTFAPrimary, SecondaryGCFID, MS

The choice of derivatization reagent depends on the analytical goal. For instance, dansyl chloride and FMOC-Cl are excellent choices for creating highly fluorescent derivatives, enabling trace-level quantification by HPLC-Fluorescence. nih.gov For GC analysis, acylation or silylation reagents are used to block the polar N-H group, reducing peak tailing and improving thermal stability. nih.gov This strategic chemical modification is often essential for achieving the required sensitivity and selectivity in complex research samples. nih.gov

Future Perspectives and Emerging Research Avenues for N 4 Dimethylamino Butyl Oxetan 3 Amine

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of oxetanes, including N-[4-(dimethylamino)butyl]oxetan-3-amine, has traditionally faced challenges due to the inherent ring strain of the four-membered heterocycle. acs.org However, recent advancements are paving the way for more efficient and environmentally benign synthetic strategies.

Eco-friendly approaches are also gaining significant traction. These include the use of photoredox catalysis, which can proceed under mild conditions and often avoids the need for harsh reagents. acs.org Additionally, solvent-free reaction conditions, such as those utilizing tert-butyl nitrite (B80452) for nitrosamine (B1359907) synthesis, represent a greener alternative to traditional methods. rsc.org A key area of development is the modular and scalable synthesis of amino-oxetanes, which is crucial for their application in medicinal chemistry. nih.gov Recent methods, such as the strain-release-driven modular synthesis from oxetan-3-one, offer a practical and robust approach to constructing diverse oxetane-containing amide bioisosteres. nih.gov

Table 1: Emerging Synthetic Strategies for Oxetane (B1205548) Derivatives

Synthetic StrategyKey FeaturesPotential Advantages for this compound Synthesis
Late-Stage C-H Functionalization Introduction of the oxetane ring onto a complex scaffold in a late synthetic step. acs.orgIncreased synthetic efficiency and access to complex analogues.
Photoredox Catalysis Utilizes light to drive chemical reactions under mild conditions. acs.orgReduced energy consumption and use of hazardous reagents.
Strain-Release-Driven Synthesis Exploits the ring strain of starting materials like oxetan-3-one for modular assembly. nih.govHigh yields, scalability, and access to a wide range of derivatives.
Defluorosulfonylative Coupling A novel reaction of sulfonyl fluorides to form amino-oxetanes. nih.govTolerant of various functional groups and suitable for creating libraries of compounds.

Advanced Computational Design of Next-Generation Analogues

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. For this compound, computational approaches can guide the development of next-generation analogues with enhanced biological activity and improved pharmacokinetic profiles.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the structural stability and intermolecular interactions of oxetane-containing compounds. digitellinc.com These studies can reveal key binding interactions and help in the design of new compounds with improved solubility and bioavailability. digitellinc.com For example, computational studies have shown that the oxetane motif can act as a conformational lock, rigidifying the structure of a molecule. acs.org

Furthermore, computational design can be used to create analogues where the oxetane ring serves as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. acs.org This substitution can lead to improvements in properties like metabolic stability and aqueous solubility. acs.orgnih.gov The electron-withdrawing nature of the oxetane ring can also be leveraged to modulate the basicity (pKa) of nearby amine groups, a critical parameter for drug-likeness. nih.gov

Integration into High-Throughput Screening Platforms for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. The unique structural and physicochemical properties of this compound and its analogues make them attractive candidates for inclusion in HTS libraries.

The incorporation of oxetane-containing fragments into screening collections is becoming increasingly common due to their ability to confer desirable properties such as low molecular weight, high polarity, and three-dimensionality. nih.govacs.org Companies like Enamine offer access to vast libraries of compounds, including those with novel scaffolds, for HTS campaigns. enamine.net

Future efforts will likely involve the systematic screening of this compound and a diverse library of its analogues against a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. enamine.net This approach could lead to the discovery of novel chemical probes to investigate biological pathways and identify new therapeutic targets. The development of "Smart Screening Technologies," which combine computational pre-selection with experimental screening, can further accelerate the discovery process. enamine.net

Uncovering Undiscovered Biological Interactions in Model Systems

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of oxetane-amines has shown promise in a variety of therapeutic areas. Future research will focus on uncovering the specific biological interactions of this compound and its derivatives in relevant model systems.

The oxetane motif is known to influence the biological activity of molecules. For example, in some contexts, it can interact with hydrophobic pockets of proteins and form hydrogen bonds. nih.gov In other cases, the primary role of the oxetane is to control the conformation and basicity of the molecule rather than directly interacting with the protein target. nih.gov

To uncover the biological activity of this compound, a systematic evaluation in various biological assays is required. This could include screening against panels of kinases, proteases, and other enzyme families, as well as in cell-based assays measuring proliferation, apoptosis, and other cellular processes. The use of model organisms can further help to understand the in vivo effects and potential therapeutic applications of this compound.

Intellectual Property Landscape and Patent Trends in Oxetane-Amine Research

The intellectual property (IP) landscape surrounding oxetane-containing molecules is rapidly expanding, reflecting their growing importance in drug discovery. nih.govacs.org A significant number of patents have been filed in recent years that include oxetane structures within their claims, often to broaden the scope of IP protection. nih.govacs.org

The frequent appearance of 3-amino-oxetanes in the patent literature highlights their synthetic tractability and utility as building blocks in medicinal chemistry. nih.gov These compounds are often introduced in the later stages of drug discovery campaigns to fine-tune the pharmacokinetic properties of lead compounds. nih.gov

For this compound specifically, while no dedicated patents may currently exist, its structural motifs are representative of a class of compounds that are of high interest to pharmaceutical companies. Future patent applications will likely focus on novel analogues with demonstrated biological activity, specific therapeutic uses, and improved formulations. The trend towards patenting novel synthetic methods for oxetane derivatives also suggests that the chemical space around these scaffolds is considered highly valuable. nih.govgoogle.com Researchers and companies that can develop efficient and scalable syntheses for compounds like this compound will be well-positioned in this competitive IP landscape.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[4-(dimethylamino)butyl]oxetan-3-amine, considering the reactivity of its oxetane and dimethylamino groups?

  • Methodological Answer : Synthesis typically involves coupling a functionalized oxetane ring with a dimethylamino-containing alkyl chain. Key steps:

  • Oxetane activation : The oxetane-3-amine core can be prepared via ring-opening reactions or nucleophilic substitution, leveraging the strain of the four-membered oxetane ring to enhance reactivity .
  • Alkylation : React the oxetane-3-amine with 4-(dimethylamino)butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine linkage.
  • Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (>95%) and NMR (e.g., ¹H NMR δ ~2.2 ppm for dimethylamino protons) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify characteristic signals (e.g., oxetane protons at δ ~4.5–5.0 ppm, dimethylamino at δ ~2.2 ppm) .
  • FT-IR : Confirm N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1000 cm⁻¹) from the oxetane ring.
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ (calculated for C₉H₂₁N₂O: 181.17 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the amine group .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling.
  • Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can the binding affinity of this compound to dopamine receptors be quantified using radioligand competition assays?

  • Methodological Answer :

  • Radioligand Selection : Use [³H]WC-10 (a selective D3 receptor ligand) or [³H]raclopride (D2/D3 antagonist) in saturation binding assays .
  • Protocol :

Incubate rat striatal membranes with [³H]ligand and varying concentrations of the test compound.

Measure displacement curves using scintillation counting.

Calculate Kᵢ values via Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd)K_i = \text{IC}_{50} / (1 + [L]/K_d), where [L] is radioligand concentration .

  • Data Interpretation : Lower Kᵢ indicates higher affinity. Compare with control ligands (e.g., quinpirole for D3, sulpiride for D2) to assess selectivity .

Q. What computational methods are suitable for predicting the binding mode of this compound to neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into D3 receptor homology models (PDB: 3PBL). Focus on interactions with Ser196/Ser193 in the orthosteric pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., oxetane oxygen with Thr115) and hydrophobic contacts (dimethylamino group with Val89) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG). Validate against experimental Kᵢ values .

Q. How can autoradiography and mathematical modeling resolve the relative densities of D2 and D3 receptors labeled by this compound?

  • Methodological Answer :

  • Autoradiography Workflow :

Incubate brain sections (e.g., rat caudate-putamen) with [³H]ligand.

Quantify binding using a Beta Imager 2000Z or phosphorimager.

Generate saturation curves (Bₘₐₓ and Kₐ values) .

  • Mathematical Model :
  • Use a two-site model: Btotal=BD2+BD3B_{\text{total}} = B_{\text{D2}} + B_{\text{D3}}, where BD2=[L]Bmax,D2Kd,D2+[L]B_{\text{D2}} = \frac{[L] \cdot B_{\text{max,D2}}}{K_{d,\text{D2}} + [L]} and BD3=[L]Bmax,D3Kd,D3+[L]B_{\text{D3}} = \frac{[L] \cdot B_{\text{max,D3}}}{K_{d,\text{D3}} + [L]}.
  • Fit data using nonlinear regression (e.g., GraphPad Prism) to derive receptor density ratios (D3:D2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.